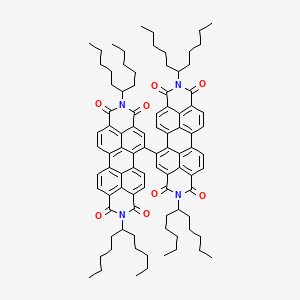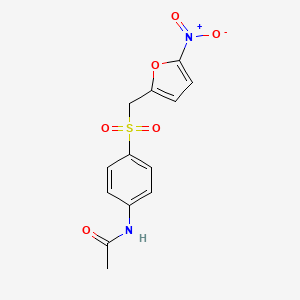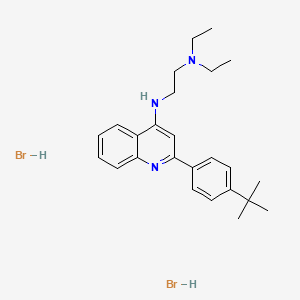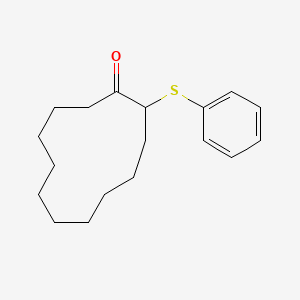
2-(Phenylthio)cyclododecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylthio)cyclododecanone is an organic compound characterized by a twelve-membered ring structure with a phenylthio group attached to the second carbon of the cyclododecanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Phenylthio)cyclododecanone can be synthesized through the reaction of cyclododecanone with bromocyclohexane and lithium phenide . The reaction typically involves the use of cyclododecanone as the starting material, which undergoes a substitution reaction with bromocyclohexane in the presence of lithium phenide to form the desired product.
Industrial Production Methods
Industrial production methods for cyclododecanone, a precursor to this compound, involve the partial hydrogenation of cyclododecatriene to cyclododecene, followed by oxidation with dinitrogen monoxide . This process is efficient and can be scaled up for commercial production, ensuring high conversion rates and minimal byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylthio)cyclododecanone undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclododecanone derivatives.
Applications De Recherche Scientifique
2-(Phenylthio)cyclododecanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-(Phenylthio)cyclododecanone involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The ketone group can also participate in nucleophilic addition reactions, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylcyclododecanone: Similar structure but lacks the sulfur atom.
2-Cyclohexylcyclododecanone: Contains a cyclohexyl group instead of a phenylthio group.
Cyclododecanone: The parent compound without any substituents.
Uniqueness
2-(Phenylthio)cyclododecanone is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential applications. The sulfur atom in the phenylthio group can participate in various oxidation and substitution reactions, making this compound versatile for synthetic applications.
Propriétés
Numéro CAS |
52190-43-9 |
|---|---|
Formule moléculaire |
C18H26OS |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
2-phenylsulfanylcyclododecan-1-one |
InChI |
InChI=1S/C18H26OS/c19-17-14-10-5-3-1-2-4-6-11-15-18(17)20-16-12-8-7-9-13-16/h7-9,12-13,18H,1-6,10-11,14-15H2 |
Clé InChI |
XXVUAQSDXPMMDV-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(=O)C(CCCC1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






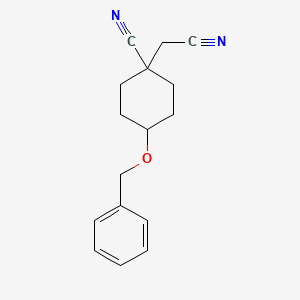



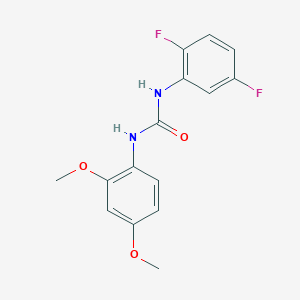
![2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11940569.png)
